molecular formula C8H18O4 B14150126 2-[4-(2-Hydroxyethoxy)butoxy]ethanol CAS No. 61886-16-6

2-[4-(2-Hydroxyethoxy)butoxy]ethanol

Cat. No.: B14150126
CAS No.: 61886-16-6
M. Wt: 178.23 g/mol
InChI Key: FLJXWORIHUVFMB-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

2-[4-(2-Hydroxyethoxy)butoxy]ethanol is an organic compound with the molecular formula C8H18O4 . It is a colorless liquid that is often used as a solvent in various industrial applications. The compound is known for its ability to dissolve both polar and non-polar substances, making it a versatile solvent in chemical processes.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-[4-(2-Hydroxyethoxy)butoxy]ethanol typically involves the reaction of butylene oxide with ethylene glycol . The reaction is carried out under controlled conditions, often in the presence of a catalyst to facilitate the process. The reaction can be represented as follows:

C4H8O+C2H6O2C8H18O4\text{C}_4\text{H}_8\text{O} + \text{C}_2\text{H}_6\text{O}_2 \rightarrow \text{C}_8\text{H}_{18}\text{O}_4 C4​H8​O+C2​H6​O2​→C8​H18​O4​

Industrial Production Methods

In industrial settings, the production of this compound is scaled up using large reactors and continuous flow processes. The reaction conditions are optimized to ensure high yield and purity of the product. The use of advanced separation techniques, such as distillation and crystallization, helps in obtaining the desired compound with minimal impurities.

Chemical Reactions Analysis

Types of Reactions

2-[4-(2-Hydroxyethoxy)butoxy]ethanol undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding aldehydes or carboxylic acids.

    Reduction: Reduction reactions can convert it into simpler alcohols.

    Substitution: It can undergo nucleophilic substitution reactions, where the hydroxyl groups are replaced by other functional groups.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4) are used.

    Substitution: Reagents like thionyl chloride (SOCl2) and phosphorus tribromide (PBr3) facilitate substitution reactions.

Major Products Formed

    Oxidation: Aldehydes and carboxylic acids.

    Reduction: Simpler alcohols.

    Substitution: Various substituted ethers and esters.

Scientific Research Applications

2-[4-(2-Hydroxyethoxy)butoxy]ethanol has a wide range of applications in scientific research:

Mechanism of Action

The mechanism of action of 2-[4-(2-Hydroxyethoxy)butoxy]ethanol primarily involves its ability to interact with various molecular targets through hydrogen bonding and van der Waals forces. The hydroxyl groups in the compound facilitate these interactions, allowing it to dissolve a wide range of substances. This property makes it an effective solvent in various chemical and biological processes.

Comparison with Similar Compounds

Similar Compounds

Uniqueness

2-[4-(2-Hydroxyethoxy)butoxy]ethanol is unique due to its specific molecular structure, which provides a balance between hydrophilic and hydrophobic properties. This balance allows it to act as a versatile solvent in various applications, making it distinct from other similar compounds.

Properties

CAS No.

61886-16-6

Molecular Formula

C8H18O4

Molecular Weight

178.23 g/mol

IUPAC Name

2-[4-(2-hydroxyethoxy)butoxy]ethanol

InChI

InChI=1S/C8H18O4/c9-3-7-11-5-1-2-6-12-8-4-10/h9-10H,1-8H2

InChI Key

FLJXWORIHUVFMB-UHFFFAOYSA-N

Canonical SMILES

C(CCOCCO)COCCO

Related CAS

61886-16-6

Origin of Product

United States

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.